
gallium;(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gallium is a silvery-white low-melting point metal . It belongs to the less typical metals group, meaning when it loses its outermost electrons it will not have the electronic structure of inert gases . There is a volume expansion of 3.2% on solidification of the metal .
Synthesis Analysis
Gallium oxide (Ga2O3) materials can be fabricated via various methods or processes . For the large-scale synthesis of crystalline Ga2O3 by wet chemical methods, gallium oxyhydroxide (α-GaOOH) is a common precursor, from which different gallium oxide phases (α, β, γ, δ, and ε) could be obtained through heat treatment under certain temperatures to dehydrate α-GaOOH .
Molecular Structure Analysis
The structure of liquid gallium can be reproduced by the simplified model of the close-packed system of soft quasi-spheres . There are no stable crystalline domains as well as molecule-like Ga2 dimers typical for crystal phases of gallium .
Chemical Reactions Analysis
Metallic gallium dissolves slowly in dilute mineral acids but rapidly in aqua regia and concentrated sodium hydroxide . In its compounds, the valency is +3 . Its oxygen compounds resemble those of aluminum in that there are high- and low-temperature forms of Ga2O3 and two hydroxides, Ga(OH)3 and GaO·OH .
Physical And Chemical Properties Analysis
Gallium has a melting point of 29.78°C and a boiling point of 2,403°C . The density of gallium is 5.904 g/cm3 at 24.6°C and 6.095 g/cm3 at 29.8°C . Gallium oxide (Ga2O3) is emerging as a viable candidate for certain classes of power electronics due to its large bandgap, controllable doping, and the availability of large diameter, relatively inexpensive substrates .
Safety and Hazards
properties
IUPAC Name |
gallium;(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Ga/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGAHKYVJPQNQ-LNKPDPKZSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7GaO2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gallium;(Z)-4-oxopent-2-en-2-olate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate](/img/structure/B8118557.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B8118567.png)
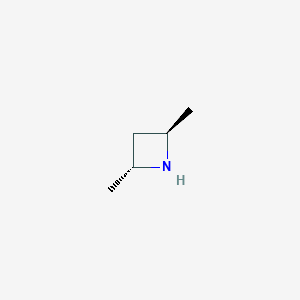
![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)
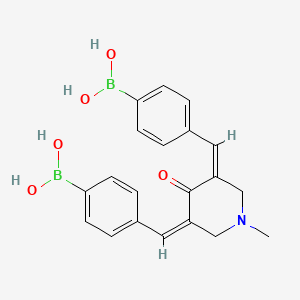
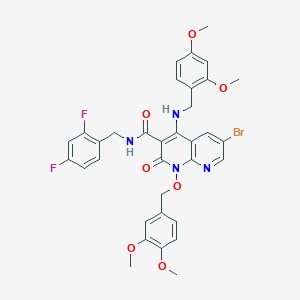
![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

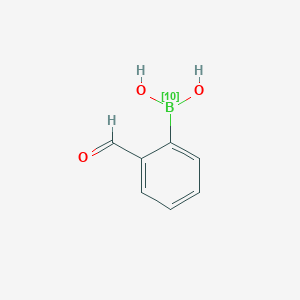
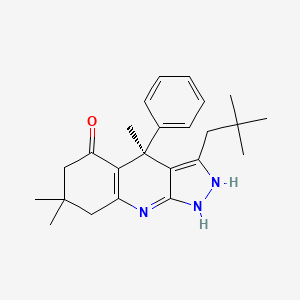
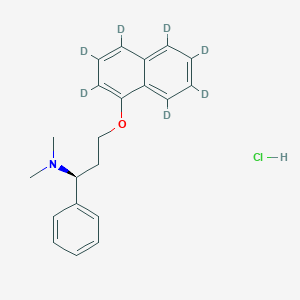
![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)
